molecular formula C12H10N2O B8373794 Indoaniline

Indoaniline

Cat. No. B8373794
M. Wt: 198.22 g/mol
InChI Key: AQGWPXKACQPGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04460681

Procedure details

The other developer was the leuco indoaniline dye ##STR23## prepared from the reduction of the dye with ascorbic acid in alcohol. 0.72 g of the indoaniline dye ##STR24## was dissolved in 36 ml of ethanol and 0.432 g of ascorbic acid was added. This solution was added to the polymer premix solution after the color change from blue to brown.
Name
leuco indoaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
36 mL
Type
solvent
Reaction Step Three
Quantity
0.432 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C1C=CC(N[CH:11]2[CH:17]=[CH:16][C:14](=[O:15])[CH:13]=[CH:12]2)=CC=1)C.O=C1O[C@H:24]([C@H:26](CO)O)[C:22](O)=[C:20]1O.C1C(=NC2C=CC(N)=CC=2)C=C[C:32](=[O:33])C=1>C(O)C>[CH3:32][O:33][C:11]1[C:12]2[C:13](=[CH:20][CH:22]=[CH:24][CH:26]=2)[C:14]([OH:15])=[CH:16][CH:17]=1

Inputs

Step One
Name
leuco indoaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=C(C=C1)NC2C=CC(=O)C=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0.72 g
Type
reactant
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)N
Name
Quantity
36 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0.432 g
Type
reactant
Smiles
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added to the polymer
ADDITION
Type
ADDITION
Details
premix solution after the color change from blue to brown

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C2=CC=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.